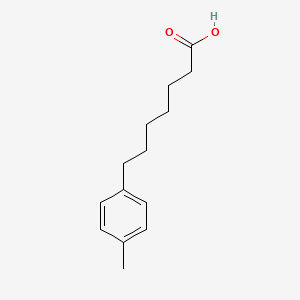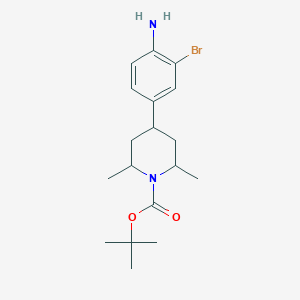![molecular formula C20H14F3N3O B13886332 6-Imidazol-1-yl-2-[2-methyl-4-(trifluoromethoxy)phenyl]quinoline](/img/structure/B13886332.png)
6-Imidazol-1-yl-2-[2-methyl-4-(trifluoromethoxy)phenyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Imidazol-1-yl-2-[2-methyl-4-(trifluoromethoxy)phenyl]quinoline is a complex organic compound that features both imidazole and quinoline moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Imidazol-1-yl-2-[2-methyl-4-(trifluoromethoxy)phenyl]quinoline typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be introduced through a cyclization reaction involving an amido-nitrile intermediate . The reaction conditions often require the use of catalysts such as nickel, and the process may involve steps like proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
化学反応の分析
Types of Reactions
6-Imidazol-1-yl-2-[2-methyl-4-(trifluoromethoxy)phenyl]quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with altered functional groups, while substitution reactions can introduce new substituents onto the imidazole or quinoline rings.
科学的研究の応用
6-Imidazol-1-yl-2-[2-methyl-4-(trifluoromethoxy)phenyl]quinoline has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study enzyme interactions and cellular processes. Its imidazole moiety is particularly useful in mimicking biological systems.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.
作用機序
The mechanism of action of 6-Imidazol-1-yl-2-[2-methyl-4-(trifluoromethoxy)phenyl]quinoline involves its interaction with molecular targets in biological systems. The imidazole ring can coordinate with metal ions, affecting enzyme activity and other biochemical pathways . The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes . These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
類似化合物との比較
Similar Compounds
2-Methyl-1H-imidazo[4,5-c]quinoline: This compound shares the imidazole and quinoline moieties but lacks the trifluoromethoxyphenyl group.
4-(2-Methyl-8-(1H-pyrrolo[2,3-b]quinolin-1-yl)phenyl)-2-methyl-1H-imidazole: This compound has a similar structure but includes a pyrroloquinoline moiety.
Uniqueness
6-Imidazol-1-yl-2-[2-methyl-4-(trifluoromethoxy)phenyl]quinoline is unique due to the presence of the trifluoromethoxyphenyl group, which can enhance its chemical stability and biological activity. This functional group can also influence the compound’s solubility and interaction with biological targets, making it distinct from other similar compounds.
特性
分子式 |
C20H14F3N3O |
|---|---|
分子量 |
369.3 g/mol |
IUPAC名 |
6-imidazol-1-yl-2-[2-methyl-4-(trifluoromethoxy)phenyl]quinoline |
InChI |
InChI=1S/C20H14F3N3O/c1-13-10-16(27-20(21,22)23)4-5-17(13)19-6-2-14-11-15(3-7-18(14)25-19)26-9-8-24-12-26/h2-12H,1H3 |
InChIキー |
AJLDSFDDBIOXAN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)OC(F)(F)F)C2=NC3=C(C=C2)C=C(C=C3)N4C=CN=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


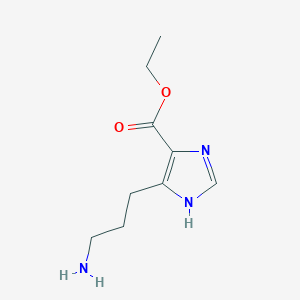
![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-fluorophenyl]-3-hydroxypropanoate](/img/structure/B13886251.png)
![2,5-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B13886257.png)

![Cyclohexanamine;3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid](/img/structure/B13886270.png)
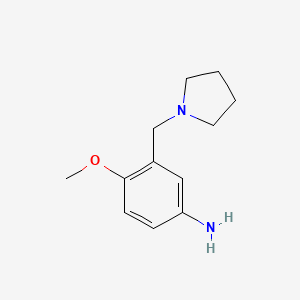

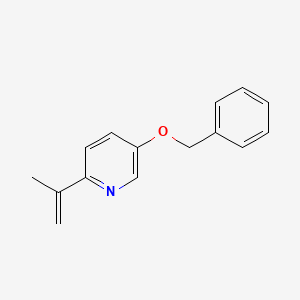
![1-Imidazo[1,2-a]pyridin-7-ylpiperazin-2-one](/img/structure/B13886297.png)

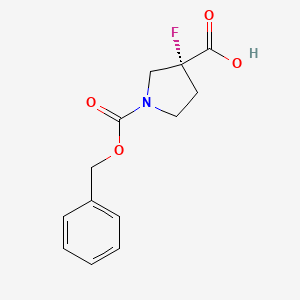
![6-[[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13886335.png)
